molecular formula C6H13NO2P+ B12533276 Phosphinic acid, 1-piperidinyl-, methyl ester CAS No. 652975-40-1

Phosphinic acid, 1-piperidinyl-, methyl ester

Cat. No.: B12533276
CAS No.: 652975-40-1
M. Wt: 162.15 g/mol
InChI Key: LZWXLVQIJLNTHA-UHFFFAOYSA-N
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Description

Phosphinic acid, 1-piperidinyl-, methyl ester is an organophosphorus compound that features a piperidine ring attached to a phosphinic acid moiety, with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, 1-piperidinyl-, methyl ester can be synthesized through the esterification of phosphinic acid derivatives. One common method involves the reaction of phosphinic acid with an alcohol in the presence of a suitable catalyst. For instance, the esterification of phosphinic acids with alcohols can be catalyzed by ionic liquids such as imidazolium salts . The reaction typically requires heating under reflux conditions to achieve the desired esterification.

Industrial Production Methods

In industrial settings, the production of phosphinic acid esters often involves the use of microwave irradiation and ionic liquid additives to enhance the reaction efficiency . This method allows for the direct esterification of phosphinic acids, resulting in high yields of the desired esters. The use of microwave irradiation helps to accelerate the reaction and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, 1-piperidinyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphinic acid, 1-piperidinyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, 1-piperidinyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Phosphinic acid, 1-piperidinyl-, methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of a piperidine ring with a phosphinic acid moiety, making it a versatile compound for various applications.

Properties

CAS No.

652975-40-1

Molecular Formula

C6H13NO2P+

Molecular Weight

162.15 g/mol

IUPAC Name

methoxy-oxo-piperidin-1-ylphosphanium

InChI

InChI=1S/C6H13NO2P/c1-9-10(8)7-5-3-2-4-6-7/h2-6H2,1H3/q+1

InChI Key

LZWXLVQIJLNTHA-UHFFFAOYSA-N

Canonical SMILES

CO[P+](=O)N1CCCCC1

Origin of Product

United States

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